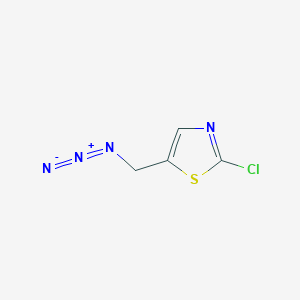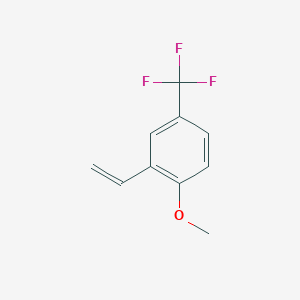
2,3,4,5-Tetrafluorobenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluorobenzothioamide is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorobenzothioamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable thioamide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluorobenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzothioamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzamide
Uniqueness
2,3,4,5-Tetrafluorobenzothioamide is unique due to the presence of both fluorine atoms and a thioamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H3F4NS |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2,3,4,5-tetrafluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H3F4NS/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13) |
InChI Key |
YJUSEBIVWSAAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)













